molecular formula C19H14FN3O2S2 B2922327 3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-70-2

3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2922327
CAS No.: 896679-70-2
M. Wt: 399.46
InChI Key: YOIBTGSOHPUNDR-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H14FN3O2S2 and its molecular weight is 399.46. The purity is usually 95%.
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Biological Activity

3-Fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, its mechanism of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of:

  • Thiazolo[5,4-b]pyridine moiety
  • Sulfonamide group
  • Fluorine substitution

Its molecular formula is C19H14FN3O2S2C_{19}H_{14}FN_3O_2S_2, with a molecular weight of approximately 399.46 g/mol. The unique structural features contribute to its biological activity, particularly in targeting specific kinases involved in cancer progression.

Kinase Inhibition

Research indicates that this compound exhibits potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial in various signaling pathways related to cell growth and survival. The compound demonstrates nanomolar IC50 values for PI3Kα, PI3Kγ, and PI3Kδ, indicating strong potency in inhibiting these targets .

The inhibition mechanism involves binding interactions with the active sites of PI3Ks, leading to a decrease in their activity. This effect can disrupt signaling pathways that promote tumor growth and survival, making it a candidate for cancer therapy .

Case Study 1: Anticancer Activity

In vitro studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cell lines and demonstrated a marked reduction in cell viability compared to controls. The observed IC50 values were comparable to those of established chemotherapeutics like doxorubicin .

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs based on the thiazolo[5,4-b]pyridine scaffold were synthesized to investigate the structure-activity relationship. The sulfonamide functionality was identified as critical for maintaining biological activity. Modifications such as fluorine substitution were found to enhance potency against specific kinases .

Comparative Analysis

The following table summarizes the biological activities of selected thiazolo[5,4-b]pyridine derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundFluorine and sulfonamide groupsPotent PI3K inhibitor
4-Chloro-N-(2-methyl-thiazolo[5,4-b]pyridin-6-yl)benzenesulfonamideChlorine instead of fluorineModerate kinase inhibition
N-(2-Methyl-thiazolo[5,4-b]pyridin-6-yl)-N'-(3-fluorophenyl)ureaUrea instead of sulfonamideInhibitor for specific kinases

Properties

IUPAC Name

3-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S2/c1-12-7-8-13(18-22-16-6-3-9-21-19(16)26-18)10-17(12)23-27(24,25)15-5-2-4-14(20)11-15/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIBTGSOHPUNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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